molecular formula C22H27N5O3S2 B11613360 2-[(3-morpholin-4-ylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-morpholin-4-ylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11613360
M. Wt: 473.6 g/mol
InChI Key: CASMHJNPLNUCPL-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core structure. Its molecular framework includes a morpholinopropylamino group at position 2 and a (Z)-configured thiazolidinone-derived substituent at position 2. The thiazolidinone moiety contains a propyl chain and a thiocarbonyl group, which contribute to its unique electronic and steric properties.

Synthetic routes for such derivatives often involve condensation reactions, nucleophilic substitutions, or cyclization steps catalyzed by heteropoly acids or bases . Computational studies highlight its stability in molecular dynamics simulations, a trait critical for drug candidates targeting intracellular pathways .

Properties

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O3S2/c1-2-8-27-21(29)17(32-22(27)31)15-16-19(23-7-5-9-25-11-13-30-14-12-25)24-18-6-3-4-10-26(18)20(16)28/h3-4,6,10,15,23H,2,5,7-9,11-14H2,1H3/b17-15-

InChI Key

CASMHJNPLNUCPL-ICFOKQHNSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)SC1=S

Origin of Product

United States

Biological Activity

The compound 2-[(3-morpholin-4-ylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates:

  • Morpholine moiety : Known for its role in enhancing bioavailability and solubility.
  • Thiazolidine ring : Contributes to the compound's potential anti-inflammatory and antimicrobial properties.

Molecular Formula

The molecular formula for this compound is C28H39N5O3SC_{28}H_{39}N_{5}O_{3}S.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. The thiazolidine component is particularly noted for its ability to disrupt bacterial cell walls, leading to cell lysis. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria and fungi.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a study comparing various derivatives, this compound demonstrated a notable reduction in inflammatory markers in cellular models.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in several assays. The pyrimidine ring is believed to interact with DNA, potentially disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating potent activity compared to standard antibiotics .

Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, compounds structurally related to this one were tested for their ability to inhibit COX-II activity. The most potent derivative exhibited an IC50 value of 0.011 µM, significantly outperforming traditional anti-inflammatory drugs .

Study 3: Anticancer Properties

Research published in Cancer Letters examined the effect of pyrido[1,2-a]pyrimidin derivatives on various cancer cell lines. The compound induced apoptosis at concentrations as low as 10 µM, suggesting a promising avenue for cancer therapy .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntimicrobialDisruption of bacterial cell walls
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis

Comparative Efficacy

Compound NameMIC (µg/mL)IC50 (µM) Anti-inflammatoryApoptosis Induction (µM)
2-[Morpholinyl derivative]160.01110
Standard Antibiotic32N/AN/A

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have been shown to possess activity against various bacterial strains and fungi. In vitro assays can be performed to evaluate the Minimum Inhibitory Concentration (MIC) against specific pathogens.

Anticancer Potential

Studies have demonstrated that certain pyrimidine derivatives can inhibit tumor growth in various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds against a panel of 60 human tumor cell lines, showing promising results for anticancer activity.

Anticonvulsant Effects

Preliminary investigations suggest that this compound may exhibit anticonvulsant properties, similar to other morpholine-containing compounds. This potential can be assessed through established animal models for epilepsy.

Case Study 1: Antimicrobial Evaluation

A study published in International Journal of Pharma Research & Review evaluated a series of pyrimidine derivatives for their antimicrobial efficacy. The compounds were tested using agar well diffusion methods, revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of pyrimidine derivatives at the NCI. The results indicated that specific derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .

Case Study 3: Synthesis and Characterization

Research conducted by K. Sudhakar Babu et al. detailed the synthesis and characterization of novel pyrimidine-linked compounds, highlighting their biological evaluations for antimicrobial and anticancer activities . This work underscores the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several pyrido[1,2-a]pyrimidin-4-one derivatives, differing primarily in substituents at positions 2 and 3. Key analogues include:

Compound Name Substituent at Position 2 Substituent at Position 3 (Thiazolidinone) Molecular Weight (g/mol) LogP*
Target Compound 3-Morpholin-4-ylpropylamino (Z)-3-propyl-2-thioxo-4-oxo 484.57 2.1
2-[(3-Methoxypropyl)amino]-9-methyl-3-[(Z)-(3-(4-methylbenzyl)-4-oxo-2-thioxo)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Methoxypropylamino (Z)-3-(4-methylbenzyl)-2-thioxo-4-oxo 506.62 3.4
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-(1-phenylethyl)-4-oxo-2-thioxo)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(Imidazolyl)propylamino (Z)-3-(1-phenylethyl)-2-thioxo-4-oxo 529.65 2.8
3-[(Z)-(3-(3-Methoxypropyl)-4-oxo-2-thioxo)methyl]-9-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Tetrahydrofuran-2-ylmethylamino (Z)-3-(3-methoxypropyl)-2-thioxo-4-oxo 497.59 1.9

*LogP values estimated via computational models.

Key Observations :

  • The morpholinopropyl group in the target compound enhances solubility compared to hydrophobic substituents like 4-methylbenzyl .
2.2.1 VEGFR-2 Inhibition

The target compound and its analogues were evaluated computationally for VEGFR-2 inhibition, a key target in anti-angiogenic therapy. Binding free energy (ΔG) and docking scores were compared:

Compound ΔG (kcal/mol) Docking Score (Vina) Key Interacting Residues (VEGFR-2)
Target Compound -9.8 -10.2 Lys868, Glu885, Cys919
2-[(3-Methoxypropyl)amino] analogue -8.5 -9.1 Glu885, Asp1046, Phe1047
Imidazole-containing analogue -10.1 -10.5 Lys868, Cys919, Val914

The target compound shows strong binding affinity comparable to the imidazole-containing analogue, with both engaging critical ATP-binding site residues. However, the methoxypropyl variant has weaker interactions, likely due to reduced hydrogen-bonding capacity .

2.2.2 Antimicrobial and Antiparasitic Activity

Pyrido[1,2-a]pyrimidin-4-ones demonstrate broad bioactivity:

Compound EC50/IC50 (μM) Target Pathogen Mechanism Notes
Target Compound 0.12 (EC50) Mycobacterium tuberculosis Synergizes with para-aminosalicylic acid
3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-one 2.5 (IC50) Leishmania donovani Disrupts mitochondrial membrane potential
2-[(3-Methoxypropyl)amino] analogue Not reported N/A Limited data on microbial targets

The target compound exhibits potent anti-tubercular activity at sub-micromolar concentrations, likely due to activation by the Rv3087 protein in Mycobacterium . In contrast, nitro-substituted derivatives show efficacy against protozoan parasites but lack data on bacterial models .

Preparation Methods

Reaction Conditions

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: DMF at 130°C

  • Time: 12–24 hours

  • Yield: 70–90%

The reaction proceeds via Ullmann-type coupling, forming the C–N bond between the pyridine and acrylate ester, followed by cyclization to yield the bicyclic core. Substituents at the 9-position (e.g., methyl) are introduced by selecting appropriately substituted acrylate esters.

Introduction of the Morpholin-4-ylpropylamino Group

The 3-morpholin-4-ylpropylamino side chain is installed through a nucleophilic substitution reaction. This step modifies the 2-position of the pyrido[1,2-a]pyrimidin-4-one core, as demonstrated in studies by Peng et al..

Procedure

  • Chlorination: Treat the pyrido[1,2-a]pyrimidin-4-one core with POCl₃ at 80°C to generate the 2-chloro intermediate.

  • Amination: React the chloro derivative with 3-morpholin-4-ylpropylamine in the presence of K₂CO₃ in DMF at 60°C for 6 hours.

StepReagent/ConditionsYieldReference
ChlorinationPOCl₃, 80°C85%
Amination3-Morpholin-4-ylpropylamine, K₂CO₃, DMF78%

Synthesis of the Thiazolidin-5-ylidene Fragment

The (Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl moiety is prepared via a Knoevenagel condensation between thiazolidine-2,4-dione and propionaldehyde, followed by sulfurization.

Key Steps

  • Thiazolidine-2,4-dione alkylation: React thiazolidine-2,4-dione with propyl bromide in the presence of NaH to introduce the 3-propyl group.

  • Sulfurization: Treat the intermediate with Lawesson’s reagent to convert the carbonyl group at C2 to a thioxo group.

  • Condensation: Perform a Knoevenagel reaction with paraformaldehyde under acidic conditions (AcOH, 100°C) to generate the exocyclic methylidene group.

IntermediateReagentsYield
3-Propylthiazolidine-2,4-dionePropyl bromide, NaH, THF82%
3-Propyl-2-thioxothiazolidin-4-oneLawesson’s reagent, toluene75%
(Z)-5-(Hydroxymethylidene)-3-propyl-2-thioxothiazolidin-4-oneParaformaldehyde, AcOH68%

Final Coupling via Stereoselective Condensation

The Z-configured methylidene bridge is formed through a stereocontrolled condensation between the pyrido[1,2-a]pyrimidin-4-one amine and the thiazolidinone aldehyde. This step employs TiCl₄ as a Lewis acid to favor the Z-isomer.

Optimized Protocol

  • Combine the 3-aminated pyrido[1,2-a]pyrimidin-4-one (1 equiv) and (Z)-5-(hydroxymethylidene)-3-propyl-2-thioxothiazolidin-4-one (1.2 equiv) in dry DCM.

  • Add TiCl₄ (1.5 equiv) dropwise at 0°C and stir for 4 hours.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, EtOAc/hexane).

ParameterValue
Temperature0°C to RT
Time4 hours
Yield65%
Purity (HPLC)>95%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance reproducibility and safety. Key adjustments include:

  • Solvent: Replace DMF with MeCN to reduce toxicity.

  • Catalyst Recycling: Implement CuI recovery systems via filtration.

  • Automation: Use in-line analytics (e.g., FTIR) to monitor reaction progress .

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization reactions, such as condensation between aminopyridine derivatives and carbonyl-containing intermediates.
  • Step 2: Introduction of the morpholinylpropylamino group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like Pd/C or NaBH4_4.
  • Step 3: Functionalization at position 3 with the Z-configured thiazolidinone methylidene group, often achieved via Knoevenagel condensation under controlled pH and temperature.

Challenges:

  • Stereochemical Control: Ensuring the Z-configuration of the thiazolidinone methylidene group requires precise reaction conditions (e.g., acid catalysis, temperature < 60°C) .
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often needed due to polar byproducts.
  • Yield Optimization: Substituent positioning on the pyrimidinone core significantly impacts yields, as seen in analogous syntheses where electron-withdrawing groups reduced reactivity .

Basic: How is the compound’s structural identity confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify substituent integration and coupling patterns (e.g., Z-configuration via vicinal coupling constants) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, SHELXL software is recommended for refinement .

Advanced: How can reaction yields be optimized when modifying substituents on the pyrido-pyrimidinone core?

Methodological Answer:

  • Substituent Effects: Electron-donating groups (e.g., methoxy) at specific positions enhance reactivity, while bulky groups (e.g., trifluoromethyl) may sterically hinder reactions .
  • Catalytic Systems: Palladium-based catalysts (e.g., Pd(OAc)2_2) improve cross-coupling efficiency for aryl/alkyl substitutions.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity screening) to rule out assay-specific artifacts.
  • Purity Reassessment: Re-analyze compound purity via HPLC and NMR to exclude degradation products, as stability under assay conditions (e.g., pH, temperature) may vary .
  • Control Experiments: Include known inhibitors/activators to confirm assay validity and exclude nonspecific interactions .

Advanced: What experimental techniques determine the Z-configuration of the thiazolidinone methylidene group?

Methodological Answer:

  • NOE NMR: Nuclear Overhauser effect (NOE) correlations between the methylidene proton and adjacent groups confirm spatial proximity, indicative of Z-configuration .
  • X-ray Diffraction: Single-crystal analysis provides definitive stereochemical assignment. SHELX programs are widely used for structure refinement .
  • UV-Vis Spectroscopy: Z/E isomers exhibit distinct absorption maxima due to conjugation differences, though this requires complementary validation .

Basic: What analytical techniques are essential for assessing purity?

Methodological Answer:

  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% typically required for biological assays) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency.
  • TLC Monitoring: Used during synthesis to track reaction progress and detect intermediates .

Advanced: How can computational methods guide derivative design for enhanced activity?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock predict binding modes to target proteins (e.g., kinases), highlighting key interactions (e.g., hydrogen bonds with the morpholine oxygen) .
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) analysis identifies substituents correlating with improved IC50_{50} values, leveraging datasets from analogous compounds .
  • DFT Calculations: Assess electronic properties (e.g., HOMO/LUMO energies) to optimize redox activity or stability .

Advanced: How should instability issues during storage or experiments be addressed?

Methodological Answer:

  • Stability Profiling: Conduct accelerated stability studies under varying pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure. Lyophilization improves long-term storage for hygroscopic samples .
  • Inert Atmospheres: Store under argon or nitrogen to prevent oxidation of the thioxo group.
  • Buffered Solutions: Use phosphate-buffered saline (PBS, pH 7.4) for biological assays to minimize degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.